molecular formula C26H32N2O4 B6358065 Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate CAS No. 1627934-02-4

Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate

Cat. No. B6358065
CAS RN: 1627934-02-4
M. Wt: 436.5 g/mol
InChI Key: FXYFSXSVGRNODQ-UHFFFAOYSA-N
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Description

Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate is a chemical compound with the CAS Number: 1627934-02-4 . It has a molecular weight of 436.55 and its IUPAC name is dibenzyl [4,4’-bipiperidine]-1,1’-dicarboxylate . The compound is typically stored at room temperature and appears as a yellow to brown solid .


Molecular Structure Analysis

The InChI code for Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate is 1S/C26H32N2O4/c29-25 (31-19-21-7-3-1-4-8-21)27-15-11-23 (12-16-27)24-13-17-28 (18-14-24)26 (30)32-20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 .


Physical And Chemical Properties Analysis

Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate is a yellow to brown solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.

Safety and Hazards

The safety information available indicates that Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

benzyl 4-(1-phenylmethoxycarbonylpiperidin-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c29-25(31-19-21-7-3-1-4-8-21)27-15-11-23(12-16-27)24-13-17-28(18-14-24)26(30)32-20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYFSXSVGRNODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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